2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE
Description
2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE is a synthetic acetamide derivative featuring a methanesulfonamido group linked to a 4-fluorophenylmethyl moiety and an N-(3-methylbutyl) substituent. This compound’s structure combines fluorinated aromatic and branched alkyl groups, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-12(2)8-9-17-15(19)11-18(22(3,20)21)10-13-4-6-14(16)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWKTHBINYCGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with methanesulfonyl chloride to form the methanesulfonamido derivative. This intermediate is then reacted with 3-methylbutylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamido group contributes to its solubility and stability. The compound may inhibit or activate specific pathways, leading to its desired biological or chemical effects.
Comparison with Similar Compounds
N-(3-Bromophenyl)-2-[(4-Fluorophenyl)SulfonylAmino]Acetamide (CAS: 664320-86-9)
- Structural Differences :
- Substitution at the acetamide nitrogen: 3-Bromophenyl vs. 3-methylbutyl.
- Sulfonyl vs. methanesulfonamido groups.
- Functional Implications: The bromophenyl group in the analog increases molecular weight (451.31 g/mol vs. The sulfonyl group in the analog may confer stronger electron-withdrawing effects compared to the methanesulfonamido group in the target compound .
N-(4-Fluorophenyl)-2-[(4-Fluorophenyl)Sulfanyl]Acetamide
- Structural Differences :
- Sulfanyl (thioether) linkage vs. sulfonamide.
- Symmetric N-(4-fluorophenyl) substituents.
- Symmetric fluorophenyl groups may enhance crystallinity and stability .
Comparison with Alkyl-Substituted Analogs
N-(2-MethoxyPhenyl)-2-(2-Nitrophenylsulfonamido)Acetamide
- Structural Differences :
- Methoxy and nitro groups introduce steric and electronic effects absent in the target compound.
- Functional Implications :
Pharmacological and Physicochemical Data (Hypothetical Analysis)
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Biological Activity
The compound 2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(3-methylbutyl)acetamide is a synthetic organic molecule that exhibits a complex structure featuring a fluorophenyl group, a methanesulfonamido group, and an acetamide moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 320.39 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorophenyl group facilitates π-π interactions with aromatic residues in proteins, while the methanesulfonamido group can form hydrogen bonds with polar residues. These interactions may modulate enzyme or receptor activities, leading to various biological effects such as:
- Antiproliferative Effects : Similar compounds have shown potential in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokine production and modulate immune responses.
Antiproliferative Activity
Research indicates that fluorinated compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated benzothiazoles have demonstrated their ability to induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| 5F 203 (Fluorinated Benzothiazole) | A549 (Lung Cancer) | 15 | Metabolic activation leading to DNA damage |
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties can be inferred from its structural similarities to other sulfonamide derivatives known for their ability to inhibit inflammatory mediators. The methanesulfonamido group is particularly relevant as it has been associated with reduced expression of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
Comparative Analysis
When compared to structurally similar compounds, the unique combination of the fluorophenyl and methanesulfonamido groups in this compound may confer distinct biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-{[(4-fluorophenyl)methyl]amino}-N-(3-methylbutyl)acetamide | Lacks methanesulfonamido group | Weaker antiproliferative activity |
| 2-{N-[4-fluorophenyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide | Different alkyl substituent | Enhanced anti-inflammatory properties |
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of various fluorinated compounds on MCF-7 breast cancer cells. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, suggesting that modifications in the side chains could significantly influence their biological efficacy.
- Inflammatory Response Modulation : In vitro studies demonstrated that the compound effectively reduced TNF-alpha levels in macrophage cultures, indicating its potential role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
